2-[1,1'-biphenyl]-4-yl-N-(5-methyl-2-pyridinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1,1'-biphenyl]-4-yl-N-(5-methyl-2-pyridinyl)acetamide, commonly known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. It is a small molecule drug that has been extensively studied for its potential use in cancer treatment.
Mecanismo De Acción
BMN-673 is a potent and selective inhibitor of 2-[1,1'-biphenyl]-4-yl-N-(5-methyl-2-pyridinyl)acetamide enzymes. This compound enzymes play a crucial role in DNA repair, particularly in the base excision repair pathway. Inhibition of this compound leads to the accumulation of DNA damage, which can ultimately result in cell death. BMN-673 has been shown to be more potent and selective than other this compound inhibitors, such as olaparib and veliparib.
Biochemical and Physiological Effects:
BMN-673 has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. In clinical trials, BMN-673 has demonstrated promising results in patients with advanced solid tumors, including breast, ovarian, and pancreatic cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMN-673 is a potent and selective inhibitor of 2-[1,1'-biphenyl]-4-yl-N-(5-methyl-2-pyridinyl)acetamide enzymes, which makes it a valuable tool for studying the role of this compound in DNA repair and cancer biology. However, like other small molecule drugs, BMN-673 has some limitations for lab experiments. It can be difficult to obtain sufficient quantities of the drug for in vitro and in vivo studies, and its high potency may require special handling and safety precautions.
Direcciones Futuras
BMN-673 has shown promising results in preclinical and clinical trials for the treatment of various types of cancer. However, there are still many questions that need to be addressed in future research. Some of the future directions for BMN-673 research include:
1. Identification of biomarkers that can predict response to BMN-673 treatment in different types of cancer.
2. Development of combination therapies that can enhance the efficacy of BMN-673 in cancer treatment.
3. Investigation of the role of 2-[1,1'-biphenyl]-4-yl-N-(5-methyl-2-pyridinyl)acetamide inhibitors in the treatment of other diseases, such as neurodegenerative disorders.
4. Optimization of the synthesis and formulation of BMN-673 for improved pharmacokinetics and efficacy.
In conclusion, BMN-673 is a potent and selective inhibitor of this compound enzymes that has shown promising results in preclinical and clinical trials for the treatment of various types of cancer. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of BMN-673 in cancer treatment and other areas of medicine.
Métodos De Síntesis
BMN-673 can be synthesized using a multi-step process involving the coupling of 2-bromo-4'-nitrobiphenyl with 5-methyl-2-pyridinylamine, followed by reduction of the nitro group and acetylation of the resulting amine. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
BMN-673 has been extensively studied for its potential use in cancer treatment. It has shown promising results in preclinical and clinical trials for the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer. The drug works by targeting the 2-[1,1'-biphenyl]-4-yl-N-(5-methyl-2-pyridinyl)acetamide enzymes, which are involved in DNA repair. By inhibiting this compound, BMN-673 can induce DNA damage and cell death in cancer cells, while sparing normal cells.
Propiedades
Fórmula molecular |
C20H18N2O |
---|---|
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
N-(5-methylpyridin-2-yl)-2-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C20H18N2O/c1-15-7-12-19(21-14-15)22-20(23)13-16-8-10-18(11-9-16)17-5-3-2-4-6-17/h2-12,14H,13H2,1H3,(H,21,22,23) |
Clave InChI |
MOSXSCOEPKFENN-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canónico |
CC1=CN=C(C=C1)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Solubilidad |
5.7 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.